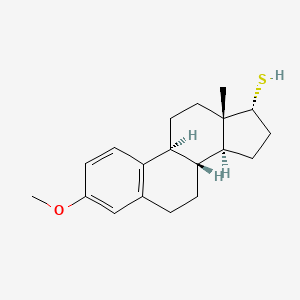
3-Methoxyestra-1,3,5(10)-triene-17-alpha-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estra-1,3,5(10)-triene-17alpha-thiol, 3-methoxy- (6CI) is a synthetic steroidal compound. It is structurally related to estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a thiol group at the 17-alpha position and a methoxy group at the 3-position on the steroid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1,3,5(10)-triene-17alpha-thiol, 3-methoxy- typically involves multiple steps. One common method includes the initial formation of the steroid backbone, followed by the introduction of the thiol and methoxy groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as hydrogenation, methylation, and thiolation, with careful control of temperature, pressure, and pH to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Estra-1,3,5(10)-triene-17alpha-thiol, 3-methoxy- can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the steroid backbone or functional groups.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction can lead to the formation of alcohols or alkanes.
Applications De Recherche Scientifique
Estra-1,3,5(10)-triene-17alpha-thiol, 3-methoxy- has various applications in scientific research:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and hormone receptor interactions.
Medicine: Explored for its potential therapeutic applications, including hormone replacement therapy and cancer treatment.
Industry: Utilized in the synthesis of other steroidal compounds and as a precursor in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of Estra-1,3,5(10)-triene-17alpha-thiol, 3-methoxy- involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing gene expression. This interaction can affect various biological pathways, including those involved in cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Estradiol: A naturally occurring estrogen hormone with a similar steroid backbone but lacking the thiol and methoxy groups.
3-Methoxyestradiol: A synthetic derivative of estradiol with a methoxy group at the 3-position.
17alpha-Ethynylestradiol: A synthetic estrogen with an ethynyl group at the 17-alpha position.
Uniqueness
Estra-1,3,5(10)-triene-17alpha-thiol, 3-methoxy- is unique due to the presence of both the thiol and methoxy groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, receptor binding affinity, and potential therapeutic applications compared to other similar compounds.
Propriétés
Numéro CAS |
102020-76-8 |
|---|---|
Formule moléculaire |
C19H26OS |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-thiol |
InChI |
InChI=1S/C19H26OS/c1-19-10-9-15-14-6-4-13(20-2)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h4,6,11,15-18,21H,3,5,7-10H2,1-2H3/t15-,16-,17+,18-,19+/m1/s1 |
Clé InChI |
HBZMJQDNLJCESO-FQBWVUSXSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2S)CCC4=C3C=CC(=C4)OC |
SMILES canonique |
CC12CCC3C(C1CCC2S)CCC4=C3C=CC(=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



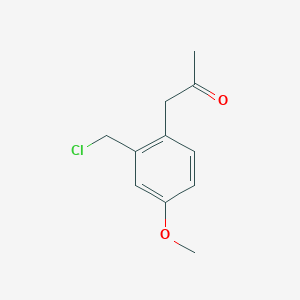
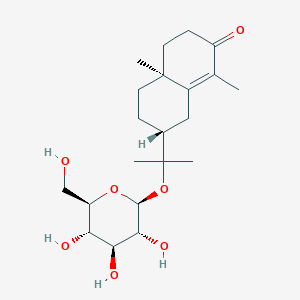
![Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester](/img/structure/B14074839.png)
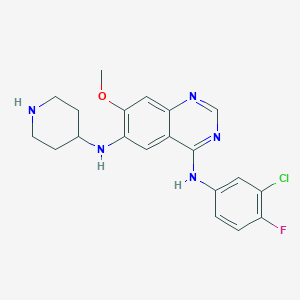
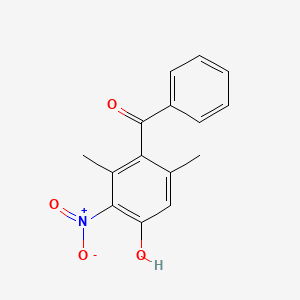
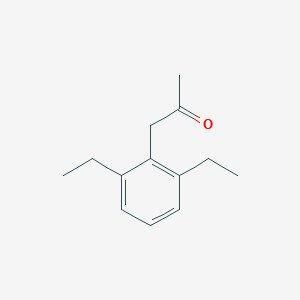
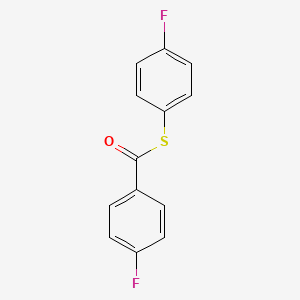
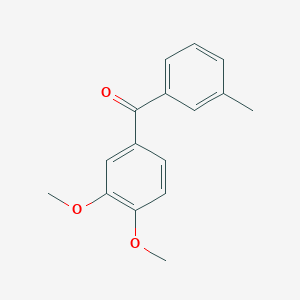
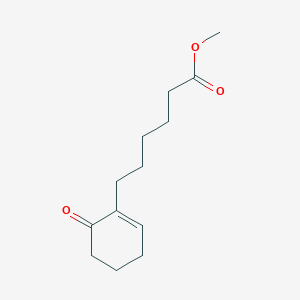
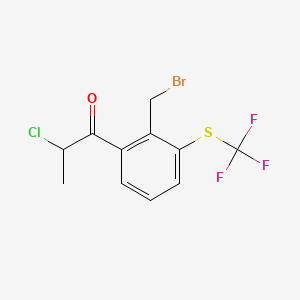
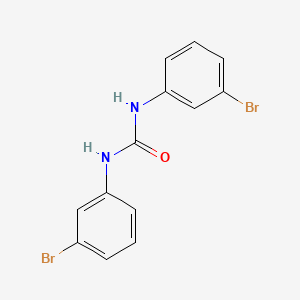
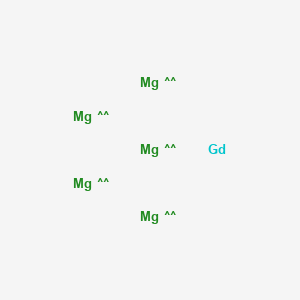
![1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene](/img/structure/B14074888.png)
